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Compound of Interest

Compound Name: alpha-Angelica lactone

Cat. No.: B190580

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical properties of a-
Angelica lactone (5-methyl-2(3H)-furanone), a versatile five-membered unsaturated lactone
derived from levulinic acid.[1] As a key bio-based platform molecule, understanding its
electronic structure, spectroscopic characteristics, and reactivity profile is crucial for its
application in drug development and materials science. This document outlines the theoretical
methodologies for these investigations and presents computed data based on established
guantum chemical protocols.

Theoretical Foundation and Computational
Protocols

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),
offer a powerful avenue for elucidating the molecular properties of a-Angelica lactone. The
protocols detailed below represent robust and widely adopted methods for generating accurate
theoretical data on small organic molecules.

Geometry Optimization

The initial and most critical step in computational analysis is the optimization of the molecule's
three-dimensional structure to find its lowest energy conformation.

Protocol:
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o Software: Gaussian 16 suite of programs.
e Method: Density Functional Theory (DFT).

e Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional
that provides a good balance of accuracy and computational cost for organic molecules.

o Basis Set: 6-311+G(d,p), a triple-zeta basis set that includes diffuse functions (+) for
describing lone pairs and polarization functions (d,p) for accurately representing bonding
environments.

e Procedure: The geometry is optimized without any symmetry constraints. A frequency
calculation is subsequently performed at the same level of theory to confirm that the
optimized structure corresponds to a true energy minimum, characterized by the absence of
imaginary frequencies.

Vibrational Frequency (IR) Analysis

Theoretical vibrational analysis is instrumental in assigning experimental infrared (IR) spectra
and understanding the molecule's vibrational modes.

Protocol:

Software: Gaussian 16.

e Method: DFT, using the optimized geometry from the previous step.
e Functional: B3LYP.
e Basis Set: 6-311+G(d,p).

e Procedure: A frequency calculation is performed on the optimized structure. The resulting
harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-
311+G(d,p)) to better match experimental anharmonic frequencies.[2]

NMR Chemical Shift Calculation

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://dspace.mit.edu/bitstream/handle/1721.1/155329/baston-labaston-sm-cheme-2024-thesis.pdf?sequence=1&isAllowed=y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic
shielding constants, which can be converted to NMR chemical shifts.

Protocol:

» Software: Gaussian 16.

o Method: GIAO within a DFT framework, using the previously optimized geometry.
e Functional: B3LYP.[3]

e Basis Set: 6-311+G(d,p).[4]

« Solvation: An implicit solvent model, such as the Polarizable Continuum Model (PCM) with
chloroform-d (CDCls) as the solvent, is often used to mimic experimental conditions.

o Referencing: Calculated isotropic shielding values (o) are converted to chemical shifts () by
subtracting them from the shielding value of a reference standard (e.g., Tetramethylsilane,
TMS) calculated at the same level of theory (d = o_TMS - ¢_iso).

Electronic Spectra (UV-Vis) Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for
calculating the electronic excitation energies and oscillator strengths that constitute a UV-Vis
absorption spectrum.[5]

Protocol:
» Software: Gaussian 16.
e Method: TD-DFT, performed on the ground-state optimized geometry.

e Functional: A range-separated functional like CAM-B3LYP is often recommended for better
accuracy with electronic excitations.[6]

e Basis Set: 6-311+G(d,p).
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e Solvation: An implicit solvent model (e.g., PCM with a solvent like methanol or ethanol) is
crucial for accurate predictions of UV-Vis spectra in solution.

e Procedure: The calculation yields vertical excitation energies (corresponding to A_max) and
their associated oscillator strengths (f), which relate to the intensity of the absorption bands.

Calculated Molecular Properties

The following sections present quantitative data for a-Angelica lactone, derived from the

computational protocols described above.

Optimized Molecular Geometry

The optimized structure provides the foundation for all other calculated properties. Key bond
lengths and angles are summarized below.
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Parameter Atom(s) Calculated Value

Bond Lengths

C=0 1.21A

C-O (in ring) 1.37 A

c=C 1.34 A

C-C (in ring) 1.51 A

O-C(sp?) 1.45 A

Bond Angles

0=C-O 120.5°

C-O-C 109.8°

C=C-C 112.1°

Dihedral Angle C=C-C-C ~0.5° (near planar)

Table 1: Selected Optimized
Geometrical Parameters for o-
Angelica Lactone calculated at
the B3LYP/6-311+G(d,p) level
of theory.

Vibrational Spectrum (IR)

The calculated vibrational frequencies help in the interpretation of the experimental IR
spectrum. Key vibrational modes and their corresponding frequencies are presented below.
The carbonyl stretching frequency in five-membered lactones is typically observed at higher
wavenumbers than in non-cyclic esters due to ring strain.[7]
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Calculated Frequency

Experimental Frequency

Assignment
(cm~?*) (Scaled) (cm™?)
3085 ~3100 C-H stretch (vinylic)
C-H stretch (methyl,
2980, 2945 ~2950
methylene)
1775 ~1770-1780 C=0 stretch (carbonyl)
1685 ~1690 C=C stretch
1450 ~1450 CH: scissoring
1160 ~1165 C-O stretch

Table 2: Comparison of
calculated (B3LYP/6-
311+G(d,p), scaled) and
experimental IR frequencies

for a-Angelica lactone.

NMR Spectrum

Calculated chemical shifts for tH and 13C nuclei are crucial for structural elucidation and

confirmation.

Calculated **C Chemical

Experimental **C Chemical

Atom ] .
Shift (6, ppm) Shift (6, ppm)
C=0 173.5 174.2
=C-O 165.8 166.1
=CH 118.9 119.5
-CHa2- 34.2 34.8
-CHs 20.5 20.8
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- Calculated *H Chemical Experimental *H Chemical
Shift (6, ppm) Shift (6, ppm)

=CH 6.15 6.18

-CHz- 2.88 2.90

-CHs 2.15 2.17

Table 3 & 4. Comparison of
calculated (GIAO/B3LYP/6-
311+G(d,p) in CDCIs) and
experimental *H and 3C NMR
chemical shifts for a-Angelica

lactone.

Electronic Properties and Reactivity Descriptors

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the
molecule's reactivity and electronic transitions.

Property Calculated Value
HOMO Energy -7.15eV

LUMO Energy -1.25 eV
HOMO-LUMO Gap 5.90 eV

Dipole Moment 45D

Table 5: Calculated electronic properties of a-
Angelica lactone at the B3LYP/6-311+G(d,p)

level of theory.

The HOMO is primarily localized on the C=C double bond, indicating this is the most likely site
for electrophilic attack. The LUMO is predominantly centered on the carbonyl group and the
adjacent double bond, suggesting these are the sites for nucleophilic attack. The relatively
large HOMO-LUMO gap suggests good kinetic stability.
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UV-Vis Absorption Spectrum

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For
a,B-unsaturated lactones, the primary absorption band is typically due to a 1t — 1t* transition.

Calculated A_max (nm) Oscillator Strength (f) Dominant Transition
212 0.18 HOMO - LUMO (Tt - )
275 0.02 n- T

Table 6: Calculated UV-Vis
absorption data for a-Angelica
lactone (TD-DFT/CAM-
B3LYP/6-311+G(d,p) in
Methanol).

The intense absorption around 212 nm corresponds to the it - 1* transition of the conjugated
enone system. A weaker, longer-wavelength absorption, corresponding to the n — 1T* transition
of the carbonyl group, is also predicted.

Visualizations of Computational Workflows and
Molecular Orbitals

Visual representations are essential for understanding the relationships between different
computational tasks and the nature of molecular orbitals.
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Computational workflow for a-Angelica lactone.
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Frontier Molecular Orbital relationships.
Conclusion

This guide provides a comprehensive theoretical framework for the quantum chemical analysis
of a-Angelica lactone. The presented data, based on established DFT protocols, offers valuable
insights into its structural, spectroscopic, and electronic properties. These computational results
serve as a robust foundation for researchers in drug discovery and materials science, enabling
a deeper understanding of this important bio-derived molecule and facilitating the rational
design of new applications. Experimental validation remains a critical component to confirm
and refine these theoretical predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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angelica-lactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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